molecular formula C11H9BrFNO2 B1413847 Ethyl 3-bromo-5-cyano-2-fluorophenylacetate CAS No. 1807205-96-4

Ethyl 3-bromo-5-cyano-2-fluorophenylacetate

Cat. No.: B1413847
CAS No.: 1807205-96-4
M. Wt: 286.1 g/mol
InChI Key: WXKXYADVVSBDHF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyano and fluorine substitutions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Conversion to primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-2-fluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine, cyano, and fluorine groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-cyano-2-chlorophenylacetate
  • Ethyl 3-bromo-5-cyano-2-iodophenylacetate
  • Ethyl 3-bromo-5-cyano-2-methylphenylacetate

Uniqueness

Ethyl 3-bromo-5-cyano-2-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in various applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-5-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-8-3-7(6-14)4-9(12)11(8)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKXYADVVSBDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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